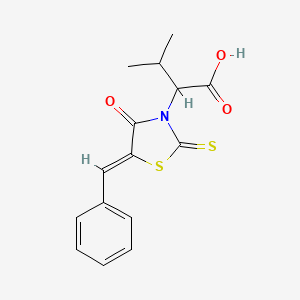
4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has shown that compounds incorporating the 1,2,3-thiadiazole moiety, similar to 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide, possess significant anticancer activities. A study demonstrated that novel thiazole and 1,3,4-thiadiazole derivatives exhibited potent anticancer effects, particularly against the Hepatocellular carcinoma cell line (HepG-2), with specific compounds showing promising results in inhibiting cancer cell proliferation (Gomha et al., 2017).
Synthesis and Biological Activity
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related to the compound of interest, has been achieved through oxidative dimerization of thioamides. This synthesis pathway provides a versatile method for creating a range of thiadiazole derivatives with potential biological activities (Takikawa et al., 1985).
Antimicrobial and Antifungal Effects
Another area of application for thiadiazole derivatives is in the development of antimicrobial and antifungal agents. Studies have synthesized new heterocyclic compounds containing the 1,3,4-thiadiazole moiety and evaluated their antimicrobial activities, finding some compounds to display promising activities against various microorganisms (Farghaly et al., 2011).
Electronic Structure and Spectral Features
Research into the electronic structure and spectral features of thiadiazole derivatives, such as 4-methylthiadiazole-5-carboxylic acid, has been conducted using density functional theory. This work contributes to a deeper understanding of the molecular properties of thiadiazole compounds, which is crucial for their application in various scientific fields (Singh et al., 2019).
Photosynthetic Electron Transport Inhibition
Thiadiazole derivatives have also been investigated for their potential to inhibit photosynthetic electron transport, a mode of action relevant to the development of herbicides. Certain pyrazole derivatives, including those with thiadiazole moieties, have demonstrated inhibitory properties in this context, offering new leads for agricultural applications (Vicentini et al., 2005).
Eigenschaften
IUPAC Name |
4-methyl-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3OS/c1-3-4(14-12-11-3)5(13)10-2-6(7,8)9/h2H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDTZXDLGAXDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
![[(2R,3Ar,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-2-yl]methanol;hydrochloride](/img/structure/B2974410.png)

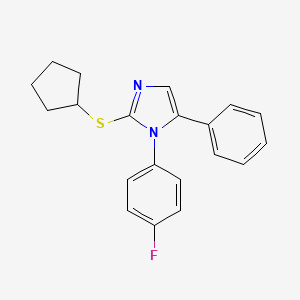
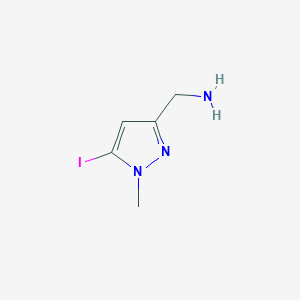
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
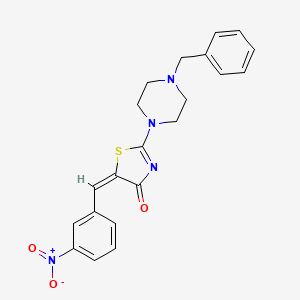
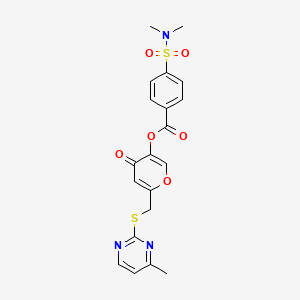
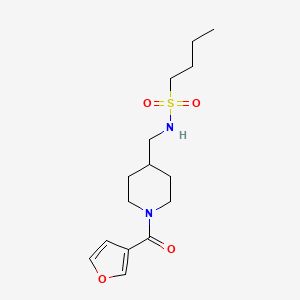
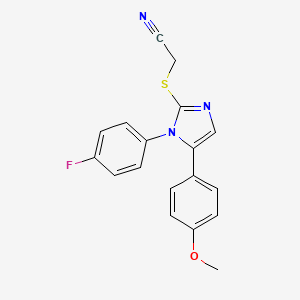
![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)
